molecular formula C14H10Cl2N2O6S B14460414 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide CAS No. 72178-17-7

5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide

Cat. No.: B14460414
CAS No.: 72178-17-7
M. Wt: 405.2 g/mol
InChI Key: DSJIQKMFPOBGCZ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is a synthetic organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy, methanesulfonyl, and nitrobenzamide functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate 2,4-dichlorophenoxy-2-nitrobenzamide. This intermediate is then treated with methanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(2,4-dichlorophenoxy)-N-(methanesulfonyl)-2-aminobenzamide.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Triclosan: An antimicrobial agent with a dichlorophenoxy group.

    2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.

Uniqueness

5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is unique due to the presence of the methanesulfonyl and nitrobenzamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

72178-17-7

Molecular Formula

C14H10Cl2N2O6S

Molecular Weight

405.2 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-N-methylsulfonyl-2-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O6S/c1-25(22,23)17-14(19)10-7-9(3-4-12(10)18(20)21)24-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19)

InChI Key

DSJIQKMFPOBGCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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